3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of hydrazine with pyrazole derivatives. The reaction conditions often include the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in pathogens . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a pyrazole ring with a pyridine moiety, which contributes to its potent biological activities. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H23N5O/c1-14(2)12-16-4-6-18(7-5-16)19-13-20(25-24-19)21(27)26-23-15(3)17-8-10-22-11-9-17/h4-11,13-14H,12H2,1-3H3,(H,24,25)(H,26,27)/b23-15+ |
InChI Key |
GQESGRQQVADBMS-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3 |
Origin of Product |
United States |
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